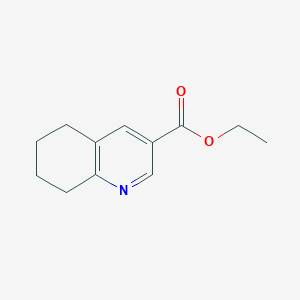

Ethyl 5,6,7,8-tetrahydroquinoline-3-carboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 5,6,7,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-12(14)10-7-9-5-3-4-6-11(9)13-8-10/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOOYLGOJJWVHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(CCCC2)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Diverse Synthetic Routes for Ethyl 5,6,7,8-tetrahydroquinoline-3-carboxylate and Analogs

The construction of the tetrahydroquinoline core can be achieved through various synthetic pathways, ranging from classic named reactions to novel catalytic systems. These methods offer access to a wide array of substituted analogs, allowing for extensive structure-activity relationship studies.

Hantzsch-like Reactions: The classical Hantzsch reaction, traditionally used for synthesizing dihydropyridines, has been adapted for the synthesis of polyhydroquinoline derivatives, which are structurally related to the target compound. A typical four-component Hantzsch-like reaction involves an aldehyde, a β-ketoester (like ethyl acetoacetate), a dimedone, and a nitrogen source such as ammonium (B1175870) acetate. This one-pot condensation provides a straightforward route to the core heterocyclic structure. The use of organocatalysts, such as chiral phosphoric acids, has enabled the development of enantioselective Hantzsch reactions, yielding polyhydroquinolines with excellent enantiomeric excesses (ee's).

Mannich-Michael Cascades: The Mannich reaction is a condensation process that forms a β-amino carbonyl compound, which can then participate in subsequent intramolecular reactions. In the context of tetrahydroquinoline synthesis, cascade reactions involving Mannich and Michael additions are prevalent. For instance, a one-pot, three-component condensation between an aldehyde, an amine, and a compound with an acidic proton can initiate a sequence leading to the tetrahydroquinoline skeleton. Organocatalytic approaches, employing primary and secondary amines, are well-suited for promoting Michael additions, which are key steps in these cascades. Asymmetric synthesis using this strategy has been achieved, for example, through the reaction of ortho-aminophenyl p-quinone methides with alkenes, catalyzed by chiral amines to yield tetrahydroquinolines with multiple stereocenters.

Knoevenagel-Michael Cascades: This strategy involves an initial Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686), followed by aza-Michael and subsequent intramolecular Michael additions. A three-component cascade reaction of a 2-alkenyl aniline, an aldehyde, and ethyl cyanoacetate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been shown to produce highly substituted 1,2,3,4-tetrahydroquinolines. The reaction proceeds efficiently at room temperature, highlighting its practicality and atom economy.

| Reaction Type | Key Reactants | Catalyst/Conditions | Product | Ref. |

| Hantzsch-like | Aromatic aldehyde, Dimedone, Ethyl acetoacetate, Ammonium acetate | Gadolinium triflate, Ambient temp. | Polyhydroquinoline | |

| Hantzsch-like | Aromatic aldehyde, Enamine, β-ketoester | Chiral Phosphoric Acid | Enantioenriched Polyhydroquinoline | |

| Mannich | Formaldehyde, Amine, Tetrahydroquinoline | Ethanol, HCl (cat.), Reflux | N-Mannich base of Tetrahydroquinoline | |

| Knoevenagel-Michael | 2-Alkenyl aniline, Aldehyde, Ethyl cyanoacetate | DBU, Room temp. | Highly substituted Tetrahydroquinoline |

Catalysis is central to the modern synthesis of tetrahydroquinolines, offering milder reaction conditions, improved yields, and the potential for stereocontrol.

Montmorillonite Clay: Clay minerals, particularly montmorillonite, have emerged as efficient, heterogeneous, and environmentally friendly catalysts in organic synthesis. These materials possess both Brønsted and Lewis acidic sites, which can be tailored through simple ion-exchange procedures. Montmorillonite KSF and K-10 clays (B1170129) have been successfully used to catalyze the cyclization of arylamines with sugars like 2-deoxy-D-ribose, affording chiral tetrahydroquinolines in high yields under mild conditions. The heterogeneous nature of clay catalysts simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry.

Organocatalysis: Organocatalysis utilizes small, chiral organic molecules to catalyze transformations with high efficiency and stereoselectivity under mild conditions. This field has significantly impacted the asymmetric synthesis of tetrahydroquinolines. Chiral phosphoric acids, for example, have been employed as catalysts in dehydrative cyclization followed by asymmetric reduction of 2-aminochalcones with a Hantzsch ester to produce tetrahydroquinolines in excellent yields and enantioselectivities. Similarly, cinchona alkaloid-derived catalysts have proven effective in the asymmetric [4+2] cycloannulation of ortho-aminophenyl p-quinone methides, yielding products with three contiguous stereocenters.

Metal-catalyzed Hydrogenation/Dehydrogenation: Transition metal catalysts are widely used for both the synthesis and modification of the tetrahydroquinoline ring system.

Hydrogenation: The direct hydrogenation of quinolines is a common method for preparing tetrahydroquinolines. Various metal catalysts, including those based on cobalt, platinum, and copper, supported on materials like hydroxyapatite (B223615) or carbon, can effectively catalyze this reduction. Copper nanoparticles on a titania surface have been shown to hydrogenate quinoline (B57606) under just one atmosphere of hydrogen pressure.

Dehydrogenation/Borrowing Hydrogen: The reverse reaction, dehydrogenation of tetrahydroquinolines to form quinolines, is also of significant interest. A particularly elegant strategy is the "borrowing hydrogen" (BH) methodology. In this one-pot cascade, a manganese(I) PN³ pincer complex catalyzes the reaction of 2-aminobenzyl alcohols with secondary alcohols. The catalyst temporarily "borrows" hydrogen from the secondary alcohol to form a ketone, which then reacts with the aminobenzyl alcohol. The borrowed hydrogen is then returned to an intermediate to yield the final 1,2,3,4-tetrahydroquinoline (B108954) product, with water as the sole byproduct. This atom-efficient process avoids the need for external reducing agents.

| Catalytic Approach | Catalyst Example | Reaction Type | Key Features | Ref. |

| Clay Catalysis | Montmorillonite KSF | Cyclization of arylamine with 2-deoxy-D-ribose | Heterogeneous, mild conditions, high yield | |

| Organocatalysis | Chiral Phosphoric Acid | Dehydrative cyclization / Asymmetric reduction | High enantioselectivity, sole catalyst | |

| Organocatalysis | (DHQD)₂PHAL | [4+2] Cycloannulation | Asymmetric synthesis, three stereocenters | |

| Metal Catalysis | Manganese(I) PN³ pincer complex | Borrowing Hydrogen Cascade | Atom-efficient, one-pot, water as byproduct | |

| Metal Catalysis | Cu/TiO₂ | Hydrogenation/Dehydrogenation | Reversible, operates at 1 atm H₂ |

The principles of green chemistry, such as atom economy, use of benign solvents, and energy efficiency, are increasingly guiding the development of synthetic routes to tetrahydroquinolines.

One-Pot Syntheses: One-pot reactions, where reactants are subjected to successive transformations in a single reactor, significantly improve efficiency by eliminating the need to isolate and purify intermediates. The aforementioned borrowing hydrogen methodology is a prime example of a one-pot cascade reaction that forms multiple C-C and C-N bonds. Another approach involves the one-pot tandem reduction of quinolines with a Hantzsch ester, catalyzed by boronic acid, followed by reductive alkylation to yield N-alkyl tetrahydroquinolines. Multienzyme cascades have also been developed for the stereodivergent synthesis of chiral 2-substituted tetrahydroquinolines in a single pot.

Green Chemistry Protocols: The use of environmentally friendly catalysts and reaction media is a key aspect of green synthesis. Ionic liquids have been employed as recyclable catalysts for tetrahydroquinoline synthesis. Electrochemical methods offer another green alternative, such as the hydrocyanomethylation or hydrogenation of quinolines using acetonitrile (B52724) as both a hydrogen source and a solvent at room temperature. Furthermore, reactions conducted in water or under solvent-free conditions, often facilitated by sonochemistry or microwave irradiation, represent significant advances in the environmentally benign synthesis of these heterocyclic compounds.

Detailed Mechanistic Elucidation of Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing more efficient and selective synthetic routes. Studies in this area often focus on reaction kinetics, stereochemical outcomes, and the nature of transition states.

Kinetic and stereochemical investigations provide deep insights into the reaction pathways leading to tetrahydroquinolines.

Kinetic Studies: Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. The lithiation of N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines in the presence of the chiral ligand sparteine (B1682161) allows for a highly enantioselective kinetic resolution. In situ ReactIR spectroscopy has shown that the lithiation step is rapid at -78 °C, while variable temperature NMR spectroscopy has been used to determine the rotational energy barrier of the tert-butoxycarbonyl (Boc) group. Such studies are critical for understanding the factors that control the rate and selectivity of the reaction.

Stereochemical Studies: The stereochemical outcome of a reaction provides clues about its mechanism. For instance, the deprotonation of N-Boc-2-aryl-tetrahydroquinolines followed by quenching with an electrophile proceeds with retention of configuration, indicating a specific geometry of the intermediate organolithium species. In the synthesis of highly substituted tetrahydroquinolines via aza-Michael-Michael addition, the diastereoselectivity of the product was found to be dependent on the substituents of the starting materials, with certain aldehydes yielding higher diastereomeric ratios. The assignment of the stereochemistry of newly formed chiral centers, often accomplished through various NMR techniques, is essential for validating the proposed reaction mechanism.

While detailed experimental transition state analysis is complex, computational studies and mechanistic investigations provide valuable models for understanding catalyzed synthetic pathways.

In the DBU-mediated cascade reaction to form highly substituted tetrahydroquinolines, a plausible mechanism involves the formation of a Knoevenagel intermediate, which then undergoes a cascade of aza-Michael and Michael additions to form the final product. The proposed intermediates and the sequence of bond formations suggest a highly organized transition state that dictates the stereochemical outcome.

For the kinetic resolution of N-Boc-2-aryl-tetrahydroquinolines, DFT (Density Functional Theory) studies have been employed to probe the structure of the intermediate organolithium species. These calculations help explain unexpected changes in regioselectivity with different electrophiles. For example, the reaction with methyl cyanoformate leads to substitution on the aryl ring rather than the expected C-2 position. DFT studies suggest this is due to the binding of the electrophile altering the structure of the organolithium intermediate, favoring a different reaction pathway. Such computational analyses provide a window into the transition states that govern the reaction's selectivity. Similarly, mechanistic investigations into manganese-catalyzed borrowing hydrogen reactions have identified the quinoline as a key intermediate which is subsequently hydrogenated to the tetrahydroquinoline, shedding light on the stepwise nature of the catalytic cycle.

Chemo-, Regio-, and Diastereoselectivity in Synthetic Transformations

The ability to selectively functionalize a molecule at a specific site and with a defined stereochemical orientation is a cornerstone of modern drug discovery and development. In the context of this compound and its derivatives, achieving high levels of chemo-, regio-, and diastereoselectivity is paramount for elucidating structure-activity relationships and optimizing pharmacological profiles. Research in this area has explored a variety of transformations, including electrophilic aromatic substitutions and modifications of the saturated carbocyclic ring.

Regioselectivity in Electrophilic Aromatic Substitution:

The pyridine (B92270) ring of the tetrahydroquinoline system is susceptible to electrophilic aromatic substitution, and the inherent directing effects of the substituents play a crucial role in determining the regiochemical outcome of these reactions. For the broader class of 8-substituted quinolines, metal-free halogenation reactions have demonstrated remarkable regioselectivity. For instance, the use of trihaloisocyanuric acids can lead to the specific halogenation at the C5 position of the quinoline nucleus. nih.gov This high degree of regiocontrol is attributed to the electronic nature of the quinoline ring system and the specific halogenating agent employed.

Similarly, studies on the nitration of N-protected tetrahydroquinolines have shown that the position of nitration can be selectively controlled. The reaction conditions and the nature of the protecting group on the nitrogen atom are critical factors in directing the incoming nitro group to either the 6- or 7-position of the tetrahydroquinoline ring. researchgate.net These findings underscore the potential to selectively introduce functional groups onto the aromatic portion of this compound, thereby enabling the synthesis of a diverse array of analogues for biological evaluation.

A thorough investigation into the nitration of tetrahydroquinoline and its N-protected derivatives has revealed that reaction conditions can be tuned to achieve total regioselectivity for nitration at the 6-position. researchgate.net This level of control is essential for the systematic exploration of the chemical space around the tetrahydroquinoline core.

Diastereoselectivity in the Synthesis of Tetrahydroquinoline Derivatives:

The synthesis of substituted tetrahydroquinolines often involves the creation of one or more stereocenters. Achieving high diastereoselectivity in these reactions is a significant challenge. One notable approach involves the [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes. This method has been shown to produce highly substituted tetrahydroquinoline derivatives with excellent diastereoselectivities, often exceeding a 20:1 diastereomeric ratio. frontiersin.orgnih.gov The choice of base and solvent is critical in maximizing both the yield and the diastereoselectivity of these transformations.

The following table summarizes the optimization of reaction conditions for a representative diastereoselective synthesis of a tetrahydroquinoline derivative, highlighting the impact of the base on the reaction's efficiency and selectivity.

| Entry | Base | Solvent | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Cs₂CO₃ | DCM | 80 | >20:1 |

| 2 | Na₂CO₃ | DCM | 45 | >20:1 |

| 3 | Pyrrolidine | DCM | <10 | - |

| 4 | TEA | DCM | <10 | - |

| 5 | DBU | DCM | 89 | >20:1 |

| 6 | DBU | Toluene | 92 | >20:1 |

Data adapted from studies on the diastereoselective synthesis of tetrahydroquinoline derivatives. frontiersin.orgnih.gov

These results clearly indicate that strong, non-nucleophilic bases like DBU in appropriate solvents provide the optimal conditions for achieving high yields and excellent diastereoselectivity in the synthesis of these complex heterocyclic systems.

While the direct selective transformation of this compound is an area of ongoing research, the principles of chemo-, regio-, and diastereoselectivity established for the broader class of quinoline and tetrahydroquinoline derivatives provide a strong foundation for the future development of novel synthetic methodologies. The ability to precisely control the introduction of functional groups and stereocenters is invaluable for the generation of compound libraries for high-throughput screening and the rational design of new therapeutic agents.

Chemical Reactivity and Derivatization Strategies for Ethyl 5,6,7,8 Tetrahydroquinoline 3 Carboxylate

Transformations of the Ester Moiety and Tetrahydroquinoline Core

The reactivity of ethyl 5,6,7,8-tetrahydroquinoline-3-carboxylate is characterized by the distinct chemical properties of its ester group and the bicyclic tetrahydroquinoline framework. These components can be selectively targeted to introduce a variety of functional groups and to construct more elaborate molecular systems.

Ester Hydrolysis and Amidation Reactions

The ethyl ester group at the C-3 position is a prime site for initial derivatization. Standard hydrolysis reactions, either under acidic or basic conditions, can convert the ester into the corresponding carboxylic acid. libretexts.org Acid-catalyzed hydrolysis is a reversible process that involves heating the ester in the presence of a strong acid and excess water. libretexts.org Conversely, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that yields a carboxylate salt and ethanol. libretexts.org This resulting carboxylic acid or its salt is a versatile intermediate for further modifications, most notably amidation.

Amidation can be achieved by coupling the carboxylic acid with a primary or secondary amine using a suitable coupling agent. researchgate.net A general method involves the direct coupling of alkali metal carboxylate salts with amines or their ammonium (B1175870) hydrochloride salts using reagents like HBTU in the presence of a base such as Hünig's base. nih.gov This approach is highly efficient and allows for the synthesis of a diverse range of amides under mild conditions. nih.gov

Table 1: Representative Transformations of the Ester Moiety

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | H₂O, H⁺ (catalyst), heat | 5,6,7,8-Tetrahydroquinoline-3-carboxylic acid |

| Basic Hydrolysis (Saponification) | NaOH or KOH, H₂O, heat | Sodium or Potassium 5,6,7,8-tetrahydroquinoline-3-carboxylate |

Functionalization via Electrophilic and Nucleophilic Pathways

The tetrahydroquinoline core can undergo functionalization through both electrophilic and nucleophilic pathways. The pyridine (B92270) moiety, although less aromatic than pyridine itself, can still be targeted by electrophiles. Reductive functionalization of the corresponding quinolinium salts provides a route to introduce substituents. nih.gov This process involves the activation of the quinoline (B57606) ring by N-alkylation, followed by reduction and reaction with an electrophile, which can be incorporated at various positions on the ring. nih.gov

Nucleophilic substitution reactions are also a key strategy for modifying the tetrahydroquinoline scaffold. For instance, enantiomerically pure 8-substituted 5,6,7,8-tetrahydroquinolines can be prepared from the corresponding 8-hydroxy derivative. researchgate.net Mesylation of the hydroxyl group followed by substitution with various nucleophiles such as azide, thioacetate, or dimethyl malonate anions allows for the introduction of a range of functional groups at the C-8 position with an inversion of configuration. researchgate.net

Synthesis of Chemically Modified Analogs and Diverse Derivatives

Building upon the fundamental reactivity of the parent scaffold, a multitude of chemically modified analogs and diverse derivatives of this compound have been synthesized. These efforts are often driven by the search for novel compounds with specific biological activities.

Systematic Exploration of Substitution Patterns on the Tetrahydroquinoline Ring System

A wide variety of substitution patterns on the tetrahydroquinoline ring system have been explored. For example, highly substituted 1,2,3,4-tetrahydroquinolines can be synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate (B8463686). rsc.org This method allows for the introduction of diverse substituents on both the carbocyclic and heterocyclic rings. rsc.org

Furthermore, specific substitutions at various positions have been achieved to create targeted analogs. For instance, the synthesis of ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been reported, demonstrating the introduction of multiple alkyl and aryl groups. nih.govresearchgate.net The synthesis of morpholine-substituted tetrahydroquinoline derivatives has also been explored as potential mTOR inhibitors, highlighting the incorporation of more complex heterocyclic moieties. mdpi.com

Table 2: Examples of Substituted Tetrahydroquinoline Derivatives

| Derivative Name | Key Substituents | Synthetic Strategy |

|---|---|---|

| Ethyl 6-chloro-3-cyano-4-(2-methoxy-2-oxoethyl)-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoline-3-carboxylate | Chloro, cyano, methoxy-oxoethyl, methoxyphenyl | Three-component cascade reaction rsc.org |

| Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | Trimethyl, oxo, phenyl | Hantzsch-type reaction nih.govresearchgate.net |

| 7-Nitro-1,2,3,4-tetrahydroquinoline | Nitro | Nitration of the tetrahydroquinoline core mdpi.com |

Annulation and Ring-Fusion Strategies to Construct Polycyclic Systems

The tetrahydroquinoline scaffold serves as an excellent starting point for the construction of more complex, polycyclic systems through annulation and ring-fusion strategies. These strategies often involve building additional rings onto the existing bicyclic framework.

One approach involves the reductive functionalization of quinolinium salts, which can be exploited to facilitate annulation reactions, leading to complex polycyclic products through formal [3+3] or [4+2] cycloadditions. nih.gov Another strategy involves base-induced ring expansion, which can be used to construct fused seven-membered ring systems. chemrxiv.org While not directly starting from this compound, these methods illustrate the potential for expanding the tetrahydroquinoline core into larger polycyclic structures. The development of methods for the synthesis of tetracyclic tetrahydroisoquinoline derivatives, which share a similar core structure, further demonstrates the feasibility of constructing complex, strained polycyclic systems. beilstein-journals.org

Oxidation and Reduction Chemistry of the Tetrahydroquinoline Scaffold

The oxidation state of the heterocyclic ring in the tetrahydroquinoline scaffold can be readily manipulated, providing access to both fully aromatic quinolines and other reduced derivatives.

The oxidation of 1,2,3,4-tetrahydroquinolines to their corresponding quinolines is a fundamental transformation. researchgate.net This oxidative aromatization can be achieved using various oxidizing agents. researchgate.net For instance, pyridine-N-oxide has been shown to promote the rearomatization of tetrahydroisoquinolines, a structurally related class of compounds, suggesting its potential applicability to tetrahydroquinolines. acs.org Enzymatic strategies for the oxidation of 1,2,3,4-tetrahydroquinolines into quinolines have also been developed. researchgate.net

Conversely, the reduction of the corresponding quinoline provides a direct route to the 5,6,7,8-tetrahydroquinoline (B84679) core. Catalytic hydrogenation is a common method for this transformation. researchgate.net For example, quinoline can be hydrogenated over palladium on carbon (Pd/C) to yield 5,6,7,8-tetrahydroquinoline. google.com Various other transition metal supported catalysts have also been developed for the efficient hydrogenation of quinolines. researchgate.net

Table 3: Oxidation and Reduction Reactions of the Tetrahydroquinoline Scaffold

| Reaction | Starting Material | Product | Reagents and Conditions |

|---|---|---|---|

| Oxidation (Aromatization) | 1,2,3,4-Tetrahydroquinoline (B108954) | Quinoline | Oxidizing agent (e.g., Pyridine-N-oxide, enzymatic methods) researchgate.netacs.org |

Advanced Spectroscopic and Crystallographic Methodologies for Structural Analysis

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of atoms, two-dimensional (2D) techniques are essential for assembling the complete molecular puzzle.

To unambiguously assign all proton and carbon signals of Ethyl 5,6,7,8-tetrahydroquinoline-3-carboxylate, a suite of 2D NMR experiments is employed. These experiments reveal correlations between nuclei, allowing for the step-by-step construction of the molecular backbone. mdpi.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For the target molecule, COSY would reveal correlations between adjacent protons in the saturated ring (H-5 with H-6, H-6 with H-7, and H-7 with H-8) and within the ethyl group of the ester.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, revealing one-bond ¹H-¹³C correlations. sdsu.edu This allows for the direct assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the entire carbon skeleton by showing correlations between protons and carbons over two to three bonds. sdsu.edu For instance, the protons on C-5 would show a correlation to C-4a and C-7, while the methylene (B1212753) protons of the ethyl ester would correlate with the carbonyl carbon, confirming the ester functionality.

The combined data from these experiments allows for the complete and confident assignment of every atom in the molecule, as illustrated in the hypothetical data table below.

Interactive Table 1: Predicted ¹H and ¹³C NMR Assignments and Key 2D Correlations for this compound in CDCl₃

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 2 | 8.90 (s) | 148.5 | C4, C8a, C3 |

| 4 | 8.05 (s) | 135.0 | C2, C5, C4a, C=O |

| 4a | - | 128.0 | - |

| 5 | 2.95 (t) | 28.0 | C4, C4a, C6, C7 |

| 6 | 1.90 (m) | 22.5 | C5, C7, C8 |

| 7 | 1.85 (m) | 22.0 | C5, C6, C8, C8a |

| 8 | 3.05 (t) | 29.0 | C6, C7, C8a |

| 8a | - | 145.0 | - |

| C=O | - | 166.0 | - |

| O-CH₂ | 4.40 (q) | 61.0 | C=O, CH₃ |

| CH₃ | 1.40 (t) | 14.3 | O-CH₂, C=O |

The non-aromatic, saturated portion of the tetrahydroquinoline ring is not planar and can adopt several conformations. Conformational analysis, often aided by dynamic NMR (DNMR) studies, investigates the molecule's three-dimensional shape and the energy barriers associated with transitions between different conformations. unibas.it

For the 5,6,7,8-tetrahydro portion of the ring system, conformations such as a half-chair or twist-boat are possible. Variable-temperature NMR experiments can be used to study these dynamics. nih.gov At room temperature, if the interconversion between conformers is rapid on the NMR timescale, the signals for the methylene protons (e.g., at C-5 and C-8) may appear as time-averaged, simple patterns. As the temperature is lowered, this interconversion can be slowed, leading to signal broadening and eventual decoalescence into separate signals for the axial and equatorial protons of a single, locked conformation. mdpi.com The temperature at which coalescence occurs can be used with the Eyring equation to calculate the free energy of activation (ΔG‡) for the conformational change, providing quantitative insight into the molecule's flexibility. unibas.itresearchgate.net

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, which is critical for confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, are used to elucidate its fragmentation pathways, offering further structural proof. nih.gov

For this compound, common fragmentation patterns in electron ionization (EI) or electrospray ionization (ESI) would likely involve the ester group and the saturated ring. libretexts.org Key fragmentation processes would include:

Loss of an ethoxy radical (•OCH₂CH₃): Resulting in an [M - 45]⁺ ion, a common pathway for ethyl esters.

Loss of ethylene (B1197577) (C₂H₄): A McLafferty rearrangement could lead to the loss of ethylene from the ester group, producing an [M - 28]⁺ ion.

Cleavage of the tetrahydro- ring: A retro-Diels-Alder (RDA) reaction is a characteristic fragmentation for cyclohexene-type structures. This could lead to the cleavage of the C5-C6 and C8-C8a bonds, resulting in the loss of an ethylene molecule and the formation of a stable quinoline-3-carboxylate fragment ion. nih.gov

Interactive Table 2: Predicted HRMS Fragmentation Data for this compound (C₁₂H₁₅NO₂)

| m/z (Predicted) | Formula | Identity | Fragmentation Pathway |

| 205.1103 | C₁₂H₁₅NO₂ | [M]⁺ | Molecular Ion |

| 177.0789 | C₁₀H₉NO₂ | [M - C₂H₄]⁺ | RDA fragmentation of the saturated ring |

| 160.0762 | C₁₀H₁₀NO | [M - •OC₂H₅]⁺ | Loss of ethoxy radical from ester |

| 132.0757 | C₉H₁₀N | [M - COOC₂H₅]⁺ | Loss of the entire carboxylate group |

X-ray Crystallography for Solid-State Structural Determination

X-ray diffraction studies on analogous hexahydroquinoline and tetrahydroquinoline structures reveal key geometric features that would be expected in the title compound. researchgate.netnih.gov The pyridine (B92270) portion of the quinoline (B57606) ring system is aromatic and therefore planar. The attached ethyl carboxylate group may be twisted relative to this plane. For example, in ethyl 2,4-dichloroquinoline-3-carboxylate, the dihedral angle between the quinoline and carboxylate mean planes is 87.06°. nih.gov

The saturated six-membered ring typically adopts a non-planar conformation to minimize steric strain. In related structures, this ring has been observed to adopt conformations described as a "sofa" or an "envelope," where one or two atoms deviate significantly from the plane defined by the other atoms in the ring. nih.govnih.gov

Interactive Table 3: Representative Crystallographic Parameters from an Analogous Tetrahydroquinoline Derivative

| Parameter | Value | Description |

| Crystal System | Monoclinic | The shape of the unit cell |

| Space Group | P2₁/n | The symmetry elements within the crystal |

| Ring Conformation | Envelope | Conformation of the non-aromatic ring |

| C=O Bond Length | ~1.22 Å | Typical double bond length of an ester carbonyl |

| C-N Bond Length (pyridine) | ~1.34 Å | Typical bond length within the aromatic ring |

| C-C Bond Length (aliphatic) | ~1.53 Å | Typical single bond length in the saturated ring |

Data is illustrative and based on reported values for similar structures like ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate. nih.gov

While the title compound lacks traditional hydrogen bond donors like N-H or O-H groups, its crystal structure is stabilized by a network of weaker intermolecular interactions. The packing of molecules in the crystal lattice is dictated by these forces. In analogous structures without strong hydrogen bond donors, crystal packing is often governed by weak C—H⋯O interactions, where a hydrogen atom on one molecule interacts with the carbonyl oxygen of the ester group on an adjacent molecule. nih.govnih.gov These interactions can link molecules into chains or layers. researchgate.net Furthermore, π-π stacking interactions between the aromatic pyridine rings of adjacent molecules can also play a significant role in stabilizing the crystal lattice. The analysis of these non-covalent interactions is crucial for understanding the solid-state properties of the compound.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive method for elucidating the molecular structure of this compound. By probing the vibrational modes of the molecule's constituent bonds and functional groups, these techniques provide a detailed "fingerprint" that is characteristic of its structure. While a complete, experimentally recorded spectrum for this compound is not widely published, a comprehensive analysis can be constructed by examining its primary structural components: the tetrahydroquinoline ring and the ethyl carboxylate substituent, supported by theoretical calculations and data from analogous compounds.

The vibrational modes of a polyatomic molecule can be categorized into stretching (changes in bond length) and bending (changes in bond angle) vibrations. For this compound, these can be assigned to specific regions of the spectrum, offering clear evidence for the presence of its key functional groups.

Detailed Research Findings

Analysis of the molecular structure allows for the prediction of characteristic vibrational frequencies. The primary absorptions and scattering peaks can be attributed to the vibrations of the aromatic pyridine part of the quinoline system, the saturated cyclohexene (B86901) moiety, and the ethyl ester group.

C-H Vibrations: The spectrum is expected to show distinct C-H stretching vibrations. The aromatic C-H stretching from the pyridine ring typically appears at wavenumbers above 3000 cm⁻¹. In contrast, the aliphatic C-H stretching vibrations from the saturated portion of the tetrahydroquinoline ring and the ethyl group are expected in the 2850-3000 cm⁻¹ region.

Carbonyl Group Vibration: The most intense and characteristic band in the IR spectrum is anticipated to be the C=O stretching vibration of the ethyl ester group. For esters conjugated with an aromatic system, this strong absorption typically occurs in the range of 1715-1730 cm⁻¹. Its precise position can be influenced by electronic effects from the quinoline ring.

Ring Vibrations: The tetrahydroquinoline core gives rise to several characteristic bands. The C=C and C=N stretching vibrations of the partially aromatic pyridine ring are expected in the 1500-1650 cm⁻¹ region. These bands are often complex and can be used to confirm the heterocyclic ring structure.

Ester C-O Vibrations: The ester functionality is further confirmed by two distinct C-O stretching bands. An asymmetric C-O-C stretching vibration is typically observed as a strong band between 1250 cm⁻¹ and 1300 cm⁻¹, while a symmetric stretching vibration appears at a lower frequency, generally in the 1000-1100 cm⁻¹ range.

Aliphatic C-C and Bending Vibrations: The saturated part of the molecule contributes to vibrations in the "fingerprint region" (below 1500 cm⁻¹). This includes CH₂ scissoring, twisting, and rocking modes, as well as C-C stretching vibrations, which contribute to the complexity of this region.

Conformational Insights

Vibrational spectroscopy can also offer insights into the conformational isomers of the molecule. The ethyl carboxylate group is not rigidly fixed and can rotate around the single bond connecting it to the quinoline ring and the C-O single bond of the ester itself. Different rotational conformers (rotamers) would likely exhibit subtle but measurable differences in their vibrational frequencies, particularly for modes involving the ester group and adjacent bonds. Theoretical studies using methods like Density Functional Theory (DFT) are often employed to calculate the vibrational frequencies for different stable conformers, aiding in the interpretation of experimental spectra and providing a deeper understanding of the molecule's preferred spatial arrangement. For instance, DFT calculations on related quinoline derivatives have been successfully used to assign vibrational modes and correlate them with molecular structure.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on the analysis of its functional groups and data from related compounds.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Expected Intensity (IR) |

|---|---|---|---|

| 3000-3100 | ν(C-H) | Aromatic C-H Stretch (Pyridine Ring) | Medium |

| 2850-2980 | ν(C-H) | Aliphatic C-H Stretch (Tetrahydro Ring & Ethyl Group) | Medium-Strong |

| 1715-1730 | ν(C=O) | Ester Carbonyl Stretch | Very Strong |

| 1500-1650 | ν(C=C), ν(C=N) | Pyridine Ring Stretching | Medium-Strong |

| 1450-1475 | δ(CH₂) | CH₂ Scissoring (Tetrahydro Ring & Ethyl Group) | Medium |

| 1370-1390 | δ(CH₃) | CH₃ Symmetric Bending (Ethyl Group) | Medium |

| 1250-1300 | νₐₛ(C-O-C) | Asymmetric C-O Stretch (Ester) | Strong |

| 1000-1100 | νₛ(C-O-C) | Symmetric C-O Stretch (Ester) | Medium |

Computational and Theoretical Investigations of Ethyl 5,6,7,8 Tetrahydroquinoline 3 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical calculations are fundamental to predicting the molecular properties of Ethyl 5,6,7,8-tetrahydroquinoline-3-carboxylate. Methods such as Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, are widely employed for their balance of accuracy and computational efficiency in studying quinoline (B57606) derivatives and related heterocyclic systems. researchgate.netnih.gov These calculations typically begin with the optimization of the molecule's ground-state geometry.

The electronic properties of a molecule are key to understanding its chemical behavior. DFT calculations are used to determine the distribution of electrons within the molecule and to characterize its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.org

HOMO: Represents the ability of a molecule to donate electrons. Regions of the molecule with high HOMO density are prone to electrophilic attack.

LUMO: Represents the ability of a molecule to accept electrons. Regions with high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.orgedu.krd

From the HOMO and LUMO energies, several global quantum chemical descriptors can be calculated to quantify reactivity. edu.krd These descriptors provide a quantitative basis for understanding the molecule's potential interactions.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. edu.krd |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. edu.krd |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ = -χ) | Measures the propensity of a species to accept electrons. materialsciencejournal.org |

Charge distribution analysis, often visualized through Molecular Electrostatic Potential (MEP) maps, identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, further predicting sites for chemical reactions. nih.govmdpi.com

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption spectra. materialsciencejournal.orgmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, predicting the absorption maxima (λmax). researchgate.net Theoretical analysis can assign specific absorption bands to electronic transitions, such as π→π* or n→π*, by examining the molecular orbitals involved. researchgate.netresearchgate.net

NMR Shielding: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate theoretical NMR chemical shifts (1H and 13C). nih.gov These calculations provide isotropic shielding tensors for each nucleus, which are then converted into chemical shifts by referencing a standard compound like Tetramethylsilane (TMS). Comparing theoretical and experimental NMR spectra helps in the precise assignment of signals and confirmation of the molecular constitution.

| Spectroscopic Technique | Parameter | Theoretical Value (Example) | Experimental Value (Example) |

|---|---|---|---|

| UV-Vis | λmax (nm) | 358 nm | 362 nm |

| FT-IR | C=O Stretch (cm-1) | 1725 cm-1 | 1730 cm-1 |

| 1H NMR | Aromatic Proton (ppm) | 7.52 ppm | 7.55 ppm |

| 13C NMR | Carbonyl Carbon (ppm) | 166.8 ppm | 167.1 ppm |

Reaction Mechanism Simulations and Energetic Profiles

Theoretical chemistry is instrumental in mapping the pathways of chemical reactions. For this compound, this could involve studying its synthesis, derivatization, or potential tautomerization. nih.gov Using DFT, researchers can model the entire reaction coordinate by identifying and optimizing the geometries of reactants, transition states (TS), intermediates, and products.

Molecular Dynamics Simulations for Conformational Sampling and Stability

While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms by solving Newton's equations of motion, allowing for the exploration of the molecule's conformational landscape. elifesciences.org

For this compound, the tetrahydroquinoline ring is not planar and can adopt several conformations (e.g., half-chair, boat). MD simulations can sample these different conformations and determine their relative populations and the energy barriers for interconversion. nih.gov Key parameters monitored during an MD simulation to assess stability include:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating conformational stability. mdpi.comnih.gov

These simulations are crucial for understanding how the molecule behaves in different environments (e.g., in various solvents) and how its flexibility might influence its interactions with other molecules.

Theoretical Structure-Reactivity Relationship Studies

Theoretical studies provide a foundation for understanding structure-reactivity relationships by linking computed electronic and structural properties to observed chemical behavior. The quantum chemical descriptors calculated in Section 5.1.1 are central to this analysis.

For instance, the HOMO-LUMO energy gap (ΔE) is a direct measure of chemical reactivity; a smaller gap often correlates with higher reactivity in a series of related compounds. researchgate.net Similarly, the electrophilicity index (ω) can be used to quantitatively compare the electrophilic nature of different molecules or different sites within the same molecule. By calculating these descriptors for a series of tetrahydroquinoline derivatives and correlating them with experimentally determined reaction rates or biological activities, a Quantitative Structure-Reactivity Relationship (QSRR) can be established. This allows for the prediction of the reactivity of new, unsynthesized compounds, guiding the design of molecules with desired properties.

Future Research Trajectories and Unaddressed Challenges in Tetrahydroquinoline Carboxylate Chemistry

Development of Innovative and Sustainable Synthetic Protocols

The future synthesis of tetrahydroquinoline carboxylates will prioritize sustainability and efficiency. Current research points towards several promising avenues:

Photocatalysis and Electrosynthesis: Visible-light-induced protocols and electrochemical methods are emerging as powerful, environmentally friendly alternatives to traditional synthesis. acs.orgresearchgate.net These techniques often operate under mild conditions, reducing energy consumption and waste. rsc.org Future work will likely focus on adapting these catalyst-free or inexpensive catalyst systems to construct the tetrahydroquinoline carboxylate core, enhancing atom economy and minimizing hazardous reagents. acs.orgrsc.org

Reusable and Novel Catalysts: The development of robust, reusable catalysts is a key goal for sustainable chemistry. researchgate.net Research into nanoporous gold and other heterogeneous catalysts that can be easily recovered and reused without losing activity offers a path to more economical and greener production of these compounds. organic-chemistry.org The use of ionic liquids as recyclable catalytic media also presents a viable strategy. researchgate.net

One-Pot and Cascade Reactions: Multi-step, one-pot reactions, often called domino or cascade reactions, significantly improve synthetic efficiency by reducing the need for intermediate purification steps. nih.gov Designing novel cascade sequences that rapidly assemble the functionalized tetrahydroquinoline core from simple precursors will be a major area of investigation. organic-chemistry.org

Unveiling Novel Reactivity and Transformation Pathways for Derivatization

The ester and amine functionalities of Ethyl 5,6,7,8-tetrahydroquinoline-3-carboxylate provide reactive handles for extensive derivatization. However, exploring the untapped reactivity of the core structure is crucial for creating novel molecular diversity.

C–H Functionalization: Direct functionalization of carbon-hydrogen bonds on the saturated portion of the tetrahydroquinoline ring is a frontier in organic synthesis. acs.org Future efforts will aim to develop selective methods to install new substituents, enabling late-stage modification of the molecule to fine-tune its properties without requiring a complete re-synthesis.

Novel Annulation Strategies: Devising new ring-forming reactions, such as [4+2] annulations, can lead to complex, fused polycyclic structures with unique three-dimensional shapes. frontiersin.org These novel scaffolds are of high interest in drug discovery for their potential to interact with biological targets in new ways.

Exploration of Unconventional Reactions: Investigating reactions like intramolecular ring openings of strained systems or novel multicomponent reactions can unlock unprecedented transformation pathways. researchgate.net Applying these methods to the tetrahydroquinoline carboxylate framework could yield derivatives with previously inaccessible substitution patterns.

Advanced Computational Modeling for Predictive Chemistry and Rational Design

In silico techniques are becoming indispensable for accelerating the discovery and optimization of new molecules. For tetrahydroquinoline carboxylates, computational chemistry will play a pivotal role in several areas:

Predictive Structure-Activity Relationships (QSAR): Three-dimensional QSAR models can analyze the relationship between the structure of a series of derivatives and their biological activity. mdpi.com These models help identify which molecular features are critical for a desired effect, guiding the design of more potent and selective compounds. mdpi.comnih.gov

Molecular Docking and Dynamics Simulations: These methods predict how a molecule will bind to a biological target, such as a protein or enzyme. preprints.orgnih.gov By simulating the interactions at an atomic level, researchers can rationally design derivatives with improved binding affinity and stability, increasing the likelihood of therapeutic success. nih.govtandfonline.com

ADMET Prediction: Computational tools can forecast a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. mdpi.com Integrating ADMET prediction early in the design phase helps eliminate candidates with poor pharmacokinetic profiles, saving significant time and resources.

| Computational Technique | Application in Tetrahydroquinoline Carboxylate Research | Key Benefit |

| 3D-QSAR | Predict biological activity based on molecular structure. | Guides rational design of more potent derivatives. |

| Molecular Docking | Simulate binding of derivatives to protein targets. | Prioritizes compounds with high binding affinity. |

| Molecular Dynamics | Analyze the stability of ligand-protein complexes over time. | Validates binding modes and predicts complex stability. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Reduces late-stage failures by identifying poor drug candidates early. |

Expansion into Niche Chemical Applications and Methodological Advancements

While the primary focus for tetrahydroquinoline derivatives has been medicinal chemistry, particularly in developing anticancer agents, their unique structure opens doors to other specialized applications. nih.govmdpi.com

Asymmetric Catalysis: Chiral tetrahydroquinoline derivatives can serve as ligands in metal-catalyzed asymmetric reactions. Future research could explore the synthesis of chiral carboxylate derivatives and their application in creating enantiomerically pure compounds, a critical need in the pharmaceutical industry.

Materials Science: The rigid, nitrogen-containing scaffold of tetrahydroquinolines could be incorporated into novel polymers or organic electronic materials. The ester group provides a convenient point for polymerization or attachment to surfaces.

Chemical Biology and Probe Development: Functionalized tetrahydroquinoline carboxylates could be developed as chemical probes to study biological pathways. For example, by attaching a fluorescent tag or a reactive group, these molecules could be used to label and identify specific proteins or enzymes within a cell.

RORγt Agonists: Recent studies have identified tetrahydroquinolines as potent agonists for the retinoic acid receptor-related orphan receptor γt (RORγt), a potential target for cancer immunotherapy. nih.gov Further exploration of carboxylate derivatives in this area could lead to new therapeutic strategies.

The continued investigation into this compound and its analogues promises to yield not only new therapeutic agents but also innovative tools and materials that will advance multiple fields of chemical science.

Q & A

Q. What are the most efficient synthetic routes for Ethyl 5,6,7,8-tetrahydroquinoline-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via multi-step condensation reactions. A common approach involves reacting 1,3-cyclohexanedione derivatives with ethyl acetoacetate and ammonium acetate in ethanol under reflux. Catalysts like L-glutamine or cobalt salts improve yields (70–85%) by facilitating cyclocondensation . Optimization includes solvent-free conditions to reduce side products and temperature control (80–100°C) to enhance regioselectivity. Post-synthesis purification via ethanol recrystallization ensures >95% purity .

Q. How is the structural integrity of this compound validated?

Methodological Answer: X-ray crystallography confirms the bicyclic tetrahydroquinoline core and substituent positions. Key parameters include bond lengths (e.g., C3–C2 = 1.52 Å, C16–O3 = 1.21 Å) and angles (e.g., C3–C2–C16 = 118.4°) . Complementary techniques like / NMR identify proton environments (e.g., ester carbonyl at δ 167–170 ppm) and quaternary carbons. High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 218.1 (M) .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer: In vitro assays reveal antiproliferative activity against cancer cell lines (e.g., IC = 12–18 µM in HeLa and MCF-7) via MTT assays . Antimicrobial screening (MIC = 32–64 µg/mL against S. aureus and E. coli) uses broth microdilution. Mechanism-agnostic phenotypic assays guide further target identification, such as fluorescence-based caspase-3/7 activation to probe apoptosis pathways .

Advanced Research Questions

Q. How can researchers elucidate the mechanistic pathways underlying its anticancer activity?

Methodological Answer: Molecular docking against validated targets (e.g., TGF-β1, PDB: 4X2F) identifies binding poses and interaction energies (e.g., ΔG = −9.2 kcal/mol). Competitive enzyme inhibition assays (e.g., kinase profiling) quantify IC values. siRNA knockdown of putative targets (e.g., Bcl-2) in cancer cells followed by viability assays confirms pathway involvement. Metabolomic profiling (LC-MS) tracks downstream effects like ROS accumulation .

Q. How do substituent modifications influence bioactivity and pharmacokinetics?

Methodological Answer: Structure-activity relationship (SAR) studies compare analogs:

- Ester vs. Carboxylic Acid: Ethyl ester improves membrane permeability (logP = 2.1) vs. free acid (logP = 0.8) .

- Halogenation: 6-Fluoro substitution enhances antibacterial potency (MIC reduced 4-fold) but increases hepatotoxicity risk in murine models .

- Methoxy Groups: 8-Methoxy boosts solubility (2.3 mg/mL in PBS) but reduces CYP3A4 metabolic stability (t = 1.2 h) .

Q. How should contradictory data on cytotoxicity and selectivity be resolved?

Methodological Answer: Discrepancies in cytotoxicity (e.g., variable IC across labs) may stem from assay conditions (e.g., serum concentration, passage number). Mitigation strategies:

- Orthogonal Assays: Compare MTT, CellTiter-Glo, and clonogenic results.

- Proteomic Profiling: Identify off-target effects (e.g., hERG inhibition) via kinome-wide screening.

- Structural Analogs: Test derivatives to isolate substituent-specific effects (e.g., 3-carboxylate vs. 3-amide) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.